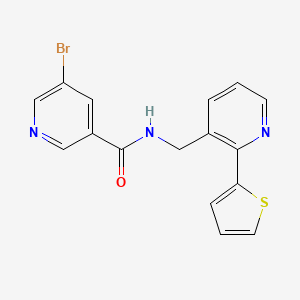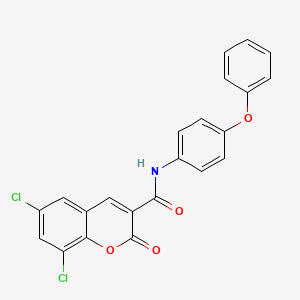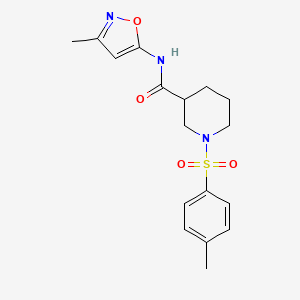![molecular formula C18H19N3O4S2 B2969374 N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide CAS No. 1325306-60-2](/img/structure/B2969374.png)
N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrazole ring, a thiophene ring, a sulfonamide group, and a methoxy group. Pyrazole is a non-fused biheterocyclic system, which derivatives have a wide spectrum of biological activity . Thiophene is a five-membered aromatic ring with one sulfur atom. Sulfonamides are a group of compounds containing a sulfonamide functional group (–S(=O)2–NH–). They are widely used in medicinal chemistry. The methoxy group (–O–CH3) is an alkyl ether.
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. For example, the pyrazole ring might undergo electrophilic substitution reactions, and the sulfonamide group might participate in hydrolysis reactions .Aplicaciones Científicas De Investigación
Cancer Treatment Applications
Research has shown that certain compounds related to N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide possess promising applications in cancer treatment. For instance, derivatives of benzenesulfonamide have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib, making them potential therapeutic agents (Küçükgüzel et al., 2013). Additionally, novel pyrazole and thienopyrimidine derivatives have shown remarkable antitumor activity against breast cancer cells, highlighting their potential as antitumor agents (Aly, 2009).
Corrosion Inhibition
Compounds featuring the benzenesulfonamide moiety have also been investigated for their corrosion inhibition properties. A study on the corrosion inhibition efficiency and adsorption behavior of certain cationic Schiff surfactants at the carbon steel/hydrochloric acid interface found that these surfactants are excellent inhibitors, with the adsorption mechanism being chemical adsorption. This research suggests potential applications in protecting metals from corrosion (Tawfik, 2015).
Antimicrobial Activities
Research on the synthesis and bioactivity of new sulfonamides, including 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, has demonstrated interesting cytotoxic activities and strong inhibition of human carbonic anhydrase isoenzymes, indicating their potential in anti-tumor activity studies and as inhibitors for therapeutic applications (Gul et al., 2016).
Computational Studies and Molecular Interactions
Computational studies and molecular dynamics simulations on newly synthesized sulfonamide molecules have provided insights into the structural and electronic properties, vibrational wave numbers, and intermolecular interactions of these compounds. Such research aids in the understanding of the molecular basis of the pharmacological activities of these compounds and their potential interactions with biological targets (Murthy et al., 2018).
Propiedades
IUPAC Name |
N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-4-methoxy-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-12-11-13(2)21(19-12)18(22)17-16(9-10-26-17)20(3)27(23,24)15-7-5-14(25-4)6-8-15/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANYZMALQRQDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-methoxy-N-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2969291.png)
![1-Ethyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B2969292.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2969293.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2969294.png)
![6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2969298.png)
![N-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2969300.png)
![2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2969301.png)
![6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2969305.png)

![Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate](/img/structure/B2969308.png)

![5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2969310.png)
![N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2969313.png)
